molecular formula C18H21F3N6OS2 B2568006 N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide CAS No. 956743-17-2

N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide

Cat. No.: B2568006
CAS No.: 956743-17-2
M. Wt: 458.52
InChI Key: IMJVSGCABNLREG-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide is a potent and selective small molecule inhibitor identified in research settings. It is characterized as a kinase inhibitor with high affinity, specifically targeting key signaling pathways involved in cellular proliferation and survival. The compound's structure, featuring a trifluoromethyl pyrazole and a hydrazinecarbothioamide moiety, is designed for optimal interaction with the ATP-binding pocket of specific kinase targets. This reagent is primarily used in biochemical and cellular assays to investigate kinase function, signal transduction mechanisms, and downstream effects. Its research value is significant in the fields of oncology and immunology , where it serves as a critical tool for validating new therapeutic targets and understanding disease pathogenesis. Researchers utilize this compound for in vitro studies to elucidate complex kinase-driven networks and to screen for potential synergistic drug combinations. This product is supplied for research purposes and is strictly For Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6OS2/c1-11-9-14(18(19,20)21)27(26-11)17-23-13(10-30-17)15(28)24-25-16(29)22-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,24,28)(H2,22,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJVSGCABNLREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNC(=S)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique combination of substituents distinguishes it from similar hydrazinecarbothioamide derivatives. Key comparisons include:

Compound Name Key Substituents Functional Impact Reference
Target Compound Trifluoromethyl pyrazole, thiazole, cyclohexenyl ethyl High lipophilicity, steric bulk, potential metabolic stability
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxol, imidazole, chlorophenyl Enhanced π-π stacking (benzodioxol), possible antimicrobial activity
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Nitrophenyl, triazole, phenyl Electron-withdrawing nitro group may influence reactivity
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide Chloro-dimethyl pyrazole, ethyl Lower molecular weight, increased polarity due to chloro group

Key Observations :

  • The trifluoromethyl group in the target compound likely enhances lipophilicity compared to the chloro () or nitro () substituents in analogs.
  • The cyclohexenyl ethyl group introduces steric effects absent in smaller substituents like ethyl () or phenyl ().
  • Thiazole and triazole () cores both enable π-π interactions but differ in electronic profiles.

Physicochemical Properties

While exact data for the target compound is unavailable, comparisons with analogs highlight trends:

Property Target Compound (Estimated) Compound (C9H14ClN5OS) Compound (C19H16ClN5O3)
Molecular Weight (g/mol) ~500 283.76 405.82
LogP (Lipophilicity) High (trifluoromethyl) Moderate (chloro, ethyl) Moderate (benzodioxol)
Solubility Low (steric bulk) Higher (smaller size) Moderate

Implications :

  • The target’s high molecular weight and trifluoromethyl group may reduce aqueous solubility, necessitating formulation strategies for bioavailability.
  • Smaller analogs (e.g., ) may exhibit better solubility but lower metabolic stability.

Bioactivity Considerations

  • Hydrazinecarbothioamides are explored for antimicrobial () and enzyme-inhibitory properties.
  • Trifluoromethyl groups often improve drug-like properties (e.g., blood-brain barrier penetration).
  • Thiazole-pyrazole hybrids are studied in anticancer and anti-inflammatory contexts (e.g., ’s focus on bioactive plant molecules) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide?

  • Methodology : Use a stepwise approach:

Heterocyclic Core Assembly : Synthesize the pyrazole-thiazole scaffold via cyclocondensation of thiosemicarbazides with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .

Functionalization : Introduce the cyclohexenyl-ethyl moiety via nucleophilic substitution or amide coupling, ensuring inert atmosphere to prevent oxidation of sensitive groups (e.g., trifluoromethyl) .

Optimization : Adjust reaction parameters (solvent polarity, temperature gradients) to minimize byproducts. For example, chloroform enhances solubility of hydrophobic intermediates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm; trifluoromethyl singlet at δ -60 ppm in ¹⁹F NMR) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error.
  • Chromatography :
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables.
  • Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding factors (e.g., solvent residues, pH variations) .
  • Meta-Analysis : Compare datasets using tools like Bayesian inference to quantify uncertainty in IC₅₀ values .

Q. What computational tools are effective for predicting binding interactions between this compound and kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the pyrazole-thiazole core’s affinity for ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability under physiological conditions .
  • QSAR Models : Train models with descriptors like logP and polar surface area to predict off-target effects .

Q. How can structural modifications enhance the metabolic stability of this compound without compromising activity?

  • Methodology :

  • Isosteric Replacement : Substitute the hydrazinecarbothioamide group with a bioisostere (e.g., 1,2,4-triazole) to reduce susceptibility to hepatic oxidation .
  • Prodrug Design : Mask polar groups (e.g., carbonyl) with ester linkers for improved membrane permeability .
  • SAR Studies : Synthesize derivatives with varied cyclohexenyl substituents and correlate logD values with microsomal half-life .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s toxicological profile?

  • Methodology :

  • In Vitro :
  • HepG2 Cells : Measure CYP450 inhibition (e.g., CYP3A4) via luminescent assays .
  • hERG Assay : Patch-clamp electrophysiology to assess cardiac risk .
  • In Vivo :
  • Rodent Studies : Conduct 28-day repeated-dose toxicity tests (OECD 407 guidelines), monitoring liver/kidney biomarkers .

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